molecular formula C20H24N4O5 B2357764 N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351648-64-0

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2357764
CAS RN: 1351648-64-0
M. Wt: 400.435
InChI Key: RFDMTDGNUOEOEY-UHFFFAOYSA-N
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Description

“N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane has been reported in the literature. It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The synthesis of the complete compound “this compound” would likely involve further steps, but specific details are not available in the search results.


Molecular Structure Analysis

The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane includes a seven-membered ring with two oxygen atoms and one nitrogen atom . The complete structure of “this compound” would be more complex due to the additional functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane include a boiling point of 108-110°C, a density of 1.117 g/mL at 20°C, and a refractive index of 1.4819 . The properties of the complete compound “this compound” may vary due to the additional functional groups present.

Scientific Research Applications

Electrophile Aminierung von C‐H‐aciden Verbindungen

This study discusses the reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the synthesis of various compounds, including those involving 1,4-diazaspiro[4.5]decanones. This work illustrates the application of related spirocyclic compounds in the electrophilic amination of C-H-acidic compounds, showcasing the versatility of these structures in organic synthesis (Andreae et al., 1992).

Anticancer and Antidiabetic Applications

A novel series of spirothiazolidines analogs, including structures similar to the query compound, were synthesized and demonstrated significant anticancer and antidiabetic activities. This highlights the potential therapeutic applications of such spirocyclic compounds in the treatment of cancer and diabetes (Flefel et al., 2019).

Pharmacological Evaluation

Spiro[4.5]decane derivatives have been evaluated for their dopamine agonist activity, indicating the potential use of these compounds in the development of treatments for conditions associated with dopamine dysregulation (Brubaker & Colley, 1986).

Anticonvulsant Activity

Fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives were synthesized and showed promising results as anticonvulsants in various tests, illustrating the compound's relevance in researching treatments for epilepsy (Obniska et al., 2006).

Removal Efficiency for Water-Soluble Carcinogenic Dyes

A Mannich base derivative of a calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated high efficiency in removing carcinogenic azo dyes from water, suggesting applications in environmental clean-up and water purification processes (Akceylan et al., 2009).

Safety and Hazards

The safety and hazards associated with 1,4-dioxa-8-azaspiro[4.5]decane include skin irritation, serious eye irritation, and potential respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if in contact with skin or eyes .

properties

IUPAC Name

N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-23-13-16(18(22-23)27-2)17(25)21-15-5-3-14(4-6-15)19(26)24-9-7-20(8-10-24)28-11-12-29-20/h3-6,13H,7-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMTDGNUOEOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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